Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 57734-48-2
VCID: VC18451647
InChI: InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3
SMILES:
Molecular Formula: C11H15NO6S
Molecular Weight: 289.31 g/mol

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate

CAS No.: 57734-48-2

Cat. No.: VC18451647

Molecular Formula: C11H15NO6S

Molecular Weight: 289.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate - 57734-48-2

Specification

CAS No. 57734-48-2
Molecular Formula C11H15NO6S
Molecular Weight 289.31 g/mol
IUPAC Name methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate
Standard InChI InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3
Standard InChI Key SCSLYXQZQWKMEW-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is systematically named as methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate under IUPAC nomenclature. The compound’s structure features a benzoate ester core substituted with two methoxy groups (-OCH3_3) at positions 2 and 3 and a methylaminosulfonyl group (-SO2_2NHCH3_3) at position 5 (Figure 1) . Key identifiers include:

PropertyValue
CAS Registry Number57734-48-2
Molecular FormulaC11H15NO6S\text{C}_{11}\text{H}_{15}\text{NO}_{6}\text{S}
Molar Mass289.3 g/mol
Synonyms2,3-Dimethoxy-5-(methylsulfamoyl)benzoic acid methyl ester; CID 93784

The electron-withdrawing sulfonamide group and electron-donating methoxy substituents create a polarized aromatic system, influencing reactivity in subsequent synthetic modifications .

Synthesis and Industrial Manufacturing

Catalytic Direct Aminosulfonylation

A breakthrough method described in Chinese Patent CN105439915A (2015) eliminates multi-step processes by directly aminating 2-methoxy-5-chlorobenzoic acid methyl esters. In this protocol, 2-methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate (1.05–1.2 molar ratio) in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, catalyzed by cuprous bromide (CuBr) . The reaction proceeds via nucleophilic substitution, where the chloride is displaced by the aminosulfinate group, yielding the target compound with >95% purity and 95–96% yield (Table 1) .

Table 1: Optimization of Reaction Conditions for Methyl 2-Methoxy-5-sulfamoylbenzoate Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature45–60°CHigher temperatures accelerate reaction but risk byproduct formation
Molar Ratio (Substrate:Aminosulfinate)1:1.05–1.2Excess aminosulfinate ensures complete substitution
Catalyst (CuBr)4–8 mol%Enhances reaction rate and selectivity

Post-reaction, activated carbon decolorizes the mixture, followed by filtration and vacuum concentration to isolate the product . This method reduces hazardous waste (e.g., chlorinated byproducts) compared to traditional chlorosulfonation routes .

Alternative Pathways via Methyl Salicylate

Physicochemical and Analytical Properties

Solubility and Stability

While explicit solubility data for Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate are scarce, analogs such as 2-methoxy-5-sulfamoylbenzoates exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water . The compound’s stability under ambient conditions is attributed to the electron-withdrawing sulfonamide group, which mitigates hydrolysis of the ester moiety .

Chromatographic Characterization

High-performance liquid chromatography (HPLC) protocols for quality control utilize a mobile phase of 70:30 water:methanol (v/v), a C18 column, and UV detection at 240 nm . This method achieves baseline separation of the target compound from impurities, with retention times consistently near 8.5 minutes .

Pharmaceutical Applications and Derivatives

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is a precursor to antipsychotic agents like sulverapride (PubChem CID 68920), a benzamide derivative with dopamine D2 receptor antagonism . Functionalization of the ester group via aminolysis or hydrolysis yields active pharmaceutical ingredients (APIs) targeting gastrointestinal and CNS disorders .

Table 2: Key Derivatives and Their Therapeutic Indications

DerivativeTarget IndicationStructural Modification
SulveraprideGastroparesis, PsychosisReplacement of ester with pyrrolidinylmethylamide
LevosulpirideSchizophreniaChiral resolution of sulpiride

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